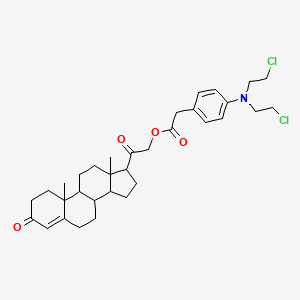
Deoxycorticosterone nitrogen mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycorticosterone nitrogen mustard is a synthetic compound that combines the properties of deoxycorticosterone, a steroid hormone, with nitrogen mustard, a class of alkylating agents. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for cancer treatment. The fusion of these two compounds aims to leverage the biological activity of deoxycorticosterone and the alkylating properties of nitrogen mustard for potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deoxycorticosterone nitrogen mustard typically involves the alkylation of deoxycorticosterone with a nitrogen mustard derivative. The process begins with the preparation of deoxycorticosterone, followed by its reaction with a nitrogen mustard compound under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired quality and quantity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Deoxycorticosterone nitrogen mustard undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrogen mustard moiety, affecting its alkylating properties.
Substitution: The nitrogen mustard group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted nitrogen mustard compounds .
Aplicaciones Científicas De Investigación
Deoxycorticosterone nitrogen mustard has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitrogen mustards and their derivatives.
Biology: Investigated for its potential effects on cellular processes and its ability to induce DNA damage.
Medicine: Explored as a potential chemotherapeutic agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of deoxycorticosterone nitrogen mustard involves its interaction with cellular DNA. The nitrogen mustard moiety forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The deoxycorticosterone component may enhance the compound’s ability to penetrate cell membranes and target specific tissues .
Comparación Con Compuestos Similares
Mechlorethamine: A nitrogen mustard used in chemotherapy.
Chlorambucil: Another nitrogen mustard derivative with similar alkylating properties.
Melphalan: A phenylalanine derivative of nitrogen mustard used in cancer treatment
Uniqueness: Deoxycorticosterone nitrogen mustard is unique due to its combination of steroid and alkylating properties. This dual functionality may offer advantages in targeting specific tissues and enhancing therapeutic efficacy compared to other nitrogen mustard compounds .
Propiedades
Número CAS |
22966-81-0 |
|---|---|
Fórmula molecular |
C33H43Cl2NO4 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H43Cl2NO4/c1-32-13-11-25(37)20-23(32)5-8-26-27-9-10-29(33(27,2)14-12-28(26)32)30(38)21-40-31(39)19-22-3-6-24(7-4-22)36(17-15-34)18-16-35/h3-4,6-7,20,26-29H,5,8-19,21H2,1-2H3 |
Clave InChI |
CEEWUMMLYHIYAH-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)COC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)CCC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


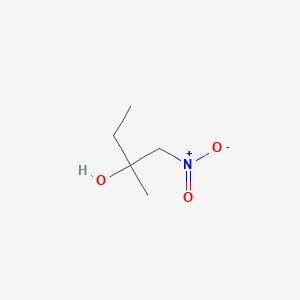
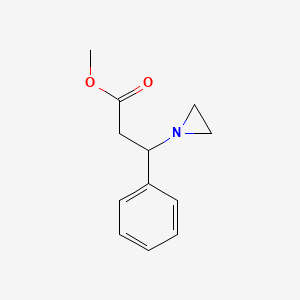
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
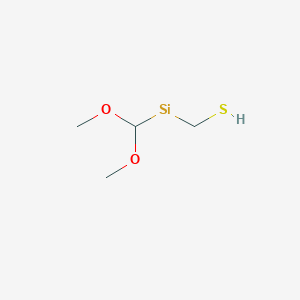
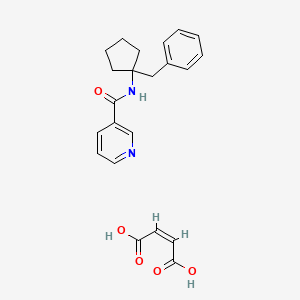
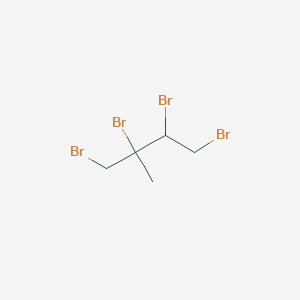
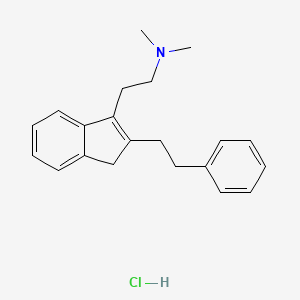
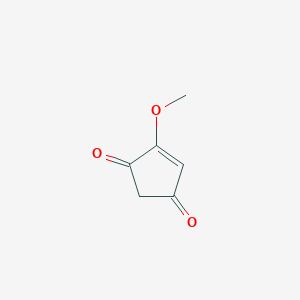
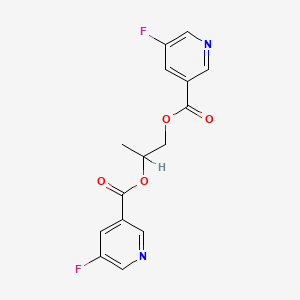
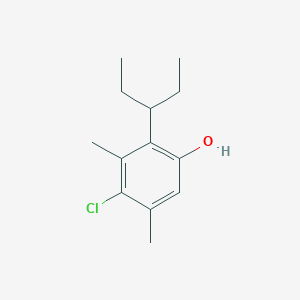
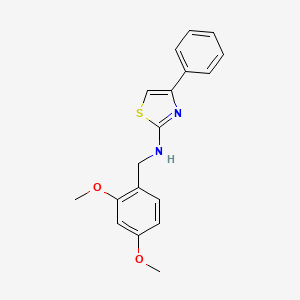
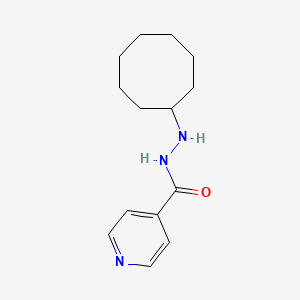
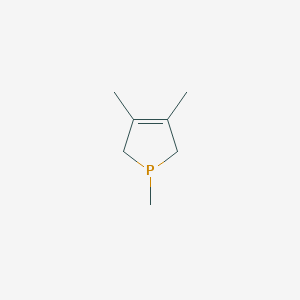
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
